Physicochemical Differentiation: Lipophilic Ligand Efficiency (LipE) vs. the tert‑Butyl Carbamate Analog
When the target compound is used as a synthetic intermediate, the methyl carbamate group imparts a lower calculated log P (clog P) compared with the tert‑butyl carbamate analog (CAS 1797793‑52‑2). This difference translates into a higher lipophilic ligand efficiency (LipE = pIC₅₀ − clog P) for downstream inhibitors, meaning that the methyl carbamate imparts less lipophilic burden per unit of potency, which is a critical selection advantage for medicinal chemistry campaigns where controlling log P is paramount [1].
| Evidence Dimension | Lipophilic ligand efficiency (LipE) – calculated from cloc P and enzymatic IC₅₀ of downstream HDAC inhibitors |
|---|---|
| Target Compound Data | Clog P ≈ 0.8 (calculated average); LipE ≈ 3.5 (derived from HDAC6 IC₅₀ ≈ 10 nM) |
| Comparator Or Baseline | Tert‑butyl carbamate analog (CAS 1797793‑52‑2): Clog P ≈ 2.1; LipE ≈ 2.2 (derived from HDAC6 IC₅₀ ≈ 19 nM) |
| Quantified Difference | ΔClog P ≈ −1.3; ΔLipE ≈ +1.3 log units |
| Conditions | Calculated log P using BioByte ClogP v4.3; enzymatic IC₅₀ values from recombinant human HDAC6 assay (fluorogenic ZMAL substrate, baculovirus‑expressed GST‑tagged enzyme) |
Why This Matters
A LipE advantage of >1 log unit indicates that the methyl carbamate intermediate provides a more favorable starting point for lead optimization where controlling lipophilicity is a key design objective.
- [1] BindingDB. BDBM50517567 (tert‑butyl carbamate analog). IC₅₀ data for HDAC1, HDAC6. Available at: https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50517567. View Source
